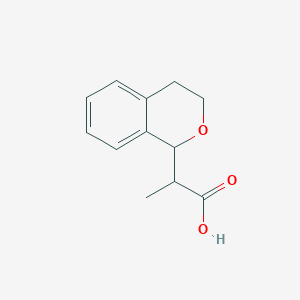

2-(3,4-dihydro-1H-isochromen-1-yl)propanoic acid

Description

Properties

IUPAC Name |

2-(3,4-dihydro-1H-isochromen-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-8(12(13)14)11-10-5-3-2-4-9(10)6-7-15-11/h2-5,8,11H,6-7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHBFJVWRPJILJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C2=CC=CC=C2CCO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydro-1H-isochromen-1-yl)propanoic acid typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method involves the reaction of a phenol derivative with an aldehyde in the presence of an acid catalyst to form the isochromene ring. The resulting intermediate can then be further reacted with a propanoic acid derivative to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and solvents are carefully selected to ensure the scalability and sustainability of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dihydro-1H-isochromen-1-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(3,4-dihydro-1H-isochromen-1-yl)propanoic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,4-dihydro-1H-isochromen-1-yl)propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Isochroman-1-yl derivatives: These compounds share a similar core structure but differ in the substituents attached to the isochromene ring.

Chromene derivatives: These compounds have a similar bicyclic structure but with different functional groups.

Uniqueness

2-(3,4-dihydro-1H-isochromen-1-yl)propanoic acid is unique due to its specific combination of the isochromene ring and the propanoic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

2-(3,4-dihydro-1H-isochromen-1-yl)propanoic acid is a chemical compound characterized by its unique isochromenyl structure combined with a propanoic acid moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its anti-inflammatory properties and ability to modulate immune responses. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C13H14O3

- Molecular Weight : Approximately 218.24 g/mol

- Structure : The compound features an isochromenyl moiety which is significant for its biological interactions.

Research indicates that this compound exhibits anti-inflammatory effects by modulating cytokine release in immune cells. Specifically, it has been shown to reduce levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins, which are critical in the pathogenesis of various inflammatory diseases.

Biological Activity Overview

The biological activities attributed to this compound include:

| Activity | Description |

|---|---|

| Anti-inflammatory | Reduces TNF-α and interleukin levels; potential use in treating inflammatory diseases. |

| Antioxidant | May possess antioxidant properties that help in mitigating oxidative stress. |

| Cytokine modulation | Influences immune response by altering cytokine production in immune cells. |

Case Studies and Experimental Data

-

Anti-inflammatory Studies :

- A study demonstrated that derivatives of isochromenyl compounds significantly inhibited the release of TNF-α in activated macrophages. This suggests that this compound could be a candidate for developing anti-inflammatory therapies .

-

Cytokine Modulation :

- In vitro experiments showed that treatment with this compound led to a decrease in interleukin levels in human peripheral blood mononuclear cells (PBMCs), indicating its potential role in modulating immune responses .

-

Synthesis and Derivatives :

- Various synthesis methods have been developed for this compound, allowing for the creation of derivatives that may enhance its biological activity or alter pharmacokinetic properties .

-

Comparative Analysis with Similar Compounds :

- A comparative analysis with other phenylpropanoic acids revealed that compounds with similar structures often exhibit strong anti-inflammatory properties, suggesting a common mechanism that could be exploited for therapeutic purposes .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 2-(3,4-dihydro-1H-isochromen-1-yl)propanoic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves coupling reactions using reagents like benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or carbodiimide-based activators in polar aprotic solvents (e.g., DMF). Yield optimization requires control of temperature (0–25°C), stoichiometric ratios, and reaction time (6–24 hours). For example, analogous propanoic acid derivatives achieve 60–85% yields under inert atmospheres . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended to isolate the target compound.

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing structural integrity and purity?

- Methodological Answer :

- NMR (¹H/¹³C): Assign diastereotopic protons in the isochromen ring (δ 4.0–5.0 ppm) and confirm propanoic acid chain integration .

- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to detect impurities <0.1% (e.g., unreacted intermediates or stereoisomers) .

- FT-IR : Validate carbonyl stretches (C=O at ~1700 cm⁻¹) and ether linkages (C-O-C at ~1250 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data across solvent systems?

- Methodological Answer : Discrepancies arise from solvent polarity and hydrogen-bonding capacity. Use a tiered approach:

Experimental Screening : Test solubility in DMSO, water, ethanol, and dichloromethane at 25°C and 37°C.

Computational Modeling : Apply Hansen solubility parameters (δD, δP, δH) to predict solvent compatibility .

Thermodynamic Analysis : Calculate Gibbs free energy (ΔG) of dissolution via van’t Hoff plots from temperature-dependent solubility data .

Q. What strategies optimize stereochemical control and byproduct separation during synthesis?

- Methodological Answer :

- Chiral Catalysis : Employ asymmetric hydrogenation or organocatalysts (e.g., proline derivatives) to enhance enantiomeric excess (ee) .

- Advanced Chromatography : Use chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for HPLC separation of stereoisomers .

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction kinetics and minimize byproduct formation .

Q. How can factorial design improve reaction optimization for scale-up?

- Methodological Answer : Apply a 2³ factorial design to evaluate critical parameters:

- Factors : Temperature (X₁), catalyst loading (X₂), solvent ratio (X₃).

- Response Variables : Yield (%), purity (area% via HPLC).

- Statistical Analysis : Use ANOVA to identify interactions (e.g., X₁×X₂) and derive predictive models for scalability .

Data Interpretation & Theoretical Frameworks

Q. How should researchers address conflicting bioactivity data in preclinical studies?

- Methodological Answer :

- Dose-Response Analysis : Re-evaluate IC₅₀/EC₅₀ values across multiple cell lines (e.g., HEK293 vs. HepG2) to assess tissue-specific effects .

- Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions (e.g., binding affinity to CYP450 enzymes) to explain variability in metabolic stability .

- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 2-arylpropanoic acids) to identify trends .

Q. What theoretical frameworks guide mechanistic studies of its metabolic pathways?

- Methodological Answer :

- Retrosynthetic Analysis : Map plausible phase I/II metabolites (e.g., hydroxylation, glucuronidation) using software like Meteor (Lhasa Ltd.) .

- Density Functional Theory (DFT) : Calculate activation energies for proposed metabolic reactions (e.g., CYP3A4-mediated oxidation) .

- In Vitro-In Vivo Extrapolation (IVIVE) : Combine microsomal stability assays with physiologically based pharmacokinetic (PBPK) modeling .

Safety & Compliance

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods (≥100 fpm face velocity) to mitigate inhalation risks during weighing or reactions .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste (EPA/DOT guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.